molecular formula C15H19NO7S B050579 (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate CAS No. 117811-78-6

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No. B050579
M. Wt: 357.4 g/mol
InChI Key: AKWWVKKYRCEOCX-OLZOCXBDSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves complex reactions that highlight the innovative approaches chemists use to create these compounds. For instance, the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines and a 2-ketopyrrolidine through aerobic copper-catalyzed alkene aminooxygenation showcases a method that might be applicable or provide insights into the synthesis of similar compounds, including (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate (Wdowik & Chemler, 2017).

Molecular Structure Analysis

Structural characterisation of compounds containing sulfonyl groups, such as in the metal complexes study, provides insight into how sulfonyl and related groups might influence the molecular structure and stability of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate. These studies reveal the intricacies of molecular interactions and the potential for forming stable complexes, which could inform the design and synthesis of targeted molecules (Sousa et al., 2001).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds, as observed in various chemical reactions, can be instrumental in understanding the behavior of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate. For instance, studies on the CYP2C8- and CYP3A-mediated C-Demethylation of compounds containing sulfonyl groups provide valuable insights into the metabolic pathways and chemical stability of sulfonyl-containing pyrrolidines (Prakash et al., 2008).

Scientific Research Applications

Ligand Applications in Metal-Catalyzed Reactions

The compound, particularly its derivatives, serves as a powerful ligand in metal-catalyzed reactions. For instance, an amide derivative (HMNPC) derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, exhibited potent ligand activity in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This enabled the coupling of (hetero)aryl chlorides and NaSO2Me, yielding pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

Synthesis of Pharmaceutical Intermediates

The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For instance, derivatives are utilized in the synthesis of Dexlansoprazole, a treatment for gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. The synthesis involves a modified process that includes N-oxidation, one-pot synthesis, oxidation, and chlorination, emphasizing green metrics assessment based on atom economy and reaction mass efficiency (Gilbile et al., 2017).

Structural Characterization and Coordination Chemistry

In coordination chemistry, the compound's derivatives are crucial for understanding the structure and behavior of metal complexes. For instance, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation of products used to obtain complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterized through various techniques including magnetic measurements, IR, mass spectrometry, and crystallography (Sousa et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWVKKYRCEOCX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471183
Record name 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

CAS RN

117811-78-6
Record name 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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